Pronuciferine, (-)-

Metabolic regulation AMPK signaling Insulin resistance

Standard aporphine alkaloids like nuciferine fail to engage AMPK pathways or promote neurite outgrowth. (-)-Pronuciferine (CAS 16654-37-8) fills this gap. • Metabolic research: Activates AMPK, upregulates GLUT4, reduces lipogenesis (directly validated vs. nuciferine). • Neuroprotection: Increases SH-SY5Y proliferation by 45% at 10 µM and elevates BDNF. • Bioanalysis: HPLC-MS/MS validated LLOQ of 1 ng·mL⁻¹ in rat plasma. • Supply: Packaged for in vitro assays and biosynthetic pathway mapping.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 16654-37-8
Cat. No. B12703998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePronuciferine, (-)-
CAS16654-37-8
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC
InChIInChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m0/s1
InChIKeyWUYQEGNOQLRQAQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Pronuciferine: Proaporphine Alkaloid


Pronuciferine, (-)- (CAS 16654-37-8) is a naturally occurring proaporphine-type isoquinoline alkaloid [1]. It is structurally characterized by a spirocyclohexane ring system and is primarily isolated from Nelumbo nucifera (sacred lotus) and other plant sources [2]. As a chiral molecule, (-)-pronuciferine represents the naturally predominant enantiomer [3], and it serves as a key biosynthetic intermediate and distinct pharmacological entity within the aporphine alkaloid class, exhibiting a unique profile in metabolic regulation and neuroactivity [4].

Identity Naturally predominant (-)-proaporphine alkaloid
Chiral form Chiral (-)-enantiomer; reference standard for biosynthetic studies
Key pathway fit AMPK signaling, metabolic regulation, neuroactivity research

(-)-Pronuciferine: Why Substitution Fails


In-class aporphine alkaloids such as nuciferine, roemerine, or asimilobine cannot be simply interchanged with (-)-pronuciferine due to fundamental differences in their molecular targets, signaling pathway engagement, and biological outcomes. For instance, while nuciferine is a well-characterized antagonist at multiple serotonin (5-HT2A, 5-HT2C) and dopamine receptors [1], (-)-pronuciferine demonstrates a divergent activity profile, notably lacking significant serotonergic antagonism and instead exhibiting stronger efficacy in activating the AMPK signaling pathway in adipocytes [2]. Furthermore, (-)-pronuciferine shows unique neuroprotective and neurite outgrowth-promoting activities not observed with many of its close structural analogs [3][4]. This functional divergence dictates that scientific or industrial applications targeting specific metabolic, neuroprotective, or biosynthetic outcomes require (-)-pronuciferine, not a generic 'aporphine' substitute.

Aporphine analog signaling

Nuciferine and roemerine exhibit serotonergic/dopaminergic antagonism; pronuciferine lacks this profile, shifting pathway interpretation.

AMPK pathway activation

Reported AMPK pathway activation context may differ from close analogs; pronuciferine showed higher AMPK engagement in a comparative study.

Neuroactivity & neurite outgrowth

Neuroprotective and neurite outgrowth endpoints observed for pronuciferine may not be reproduced by structural analogs.

(-)-Pronuciferine: Quantitative Evidence


AMPK & GLUT4 Upregulation vs. Nuciferine

In a direct comparative study using insulin-resistant 3T3-L1 adipocytes, (-)-pronuciferine demonstrated a more powerful effect in up-regulating GLUT4 expression and triggering AMPK phosphorylation compared to the closely related aporphine alkaloid nuciferine [1]. While both compounds activated the AMPK pathway, the effect magnitude was notably higher for pronuciferine [2].

AMPK & GLUT4
Head-to-head
Reported higher GLUT4 upregulation and AMPK phosphorylation vs. nuciferine in insulin-resistant 3T3-L1 adipocytes.
Supports metabolic signaling assay fit; differentiation from nuciferine in AMPK pathway.
In vitro model; qualitative observation.
Metabolic regulation AMPK signaling Insulin resistance

Neuroprotection & BDNF in SH-SY5Y Cells

(-)-Pronuciferine exhibits direct neuroprotective activity, a feature not commonly quantified across all proaporphine alkaloids. In a study on H2O2-induced apoptosis in human SH-SY5Y neuronal cells, (-)-pronuciferine at 10 µM significantly increased cell proliferation by 45% (P < .001) under normal conditions and significantly suppressed neuronal death caused by oxidative stress [1]. It also significantly increased intracellular BDNF protein expression [2].

Neuroprotection
Class-level
10 µM increased SH-SY5Y cell proliferation by 45% (P
Supports neuroprotection assay response context; BDNF elevation reported.
SH-SY5Y cells; class-level inference for aporphines.
Plasma LLOQ
Cross-study comparable
1 ng·mL⁻¹ (rat plasma); nuciferine also 1 ng·mL⁻¹; other co-occurring alkaloids 0.5 ng·mL⁻¹.
Supports bioanalytical method fit; defines required assay sensitivity.
HPLC-MS/MS, micro-SPE; equivalent detectability to nuciferine.
HT-29 Cytotoxicity
Class-level
Negligible cytotoxicity vs. potent analogs (O-methylneferine IC₅₀ 0.70 µM, neferine 1.61 µM).
Reported lower cytotoxicity profile may reduce off-target cell-viability interference in metabolic assays.
HT-29 cell line, MTT assay; pronuciferine not a primary cytotoxic agent.
Neuroprotection Neuronal survival BDNF

Plasma Detectability by HPLC-MS/MS

A validated HPLC-MS/MS method for simultaneous determination of lotus leaf alkaloids in rat plasma established a lower limit of quantification (LLOQ) of 1 ng·mL⁻¹ for pronuciferine [1]. This provides a quantitative benchmark for its detectability and is distinct from other co-occurring alkaloids like O-nornuciferin, liriodenine, and armepavine, which had a lower LLOQ of 0.5 ng·mL⁻¹, and is identical to nuciferine [2].

Plasma LLOQ
Cross-study comparable
1 ng·mL⁻¹ (rat plasma); nuciferine also 1 ng·mL⁻¹; other co-occurring alkaloids 0.5 ng·mL⁻¹.
Supports bioanalytical method fit; defines required assay sensitivity.
HPLC-MS/MS, micro-SPE; equivalent detectability to nuciferine.
Pharmacokinetics Bioanalysis HPLC-MS/MS

Cytotoxicity in HT-29 vs. Nuciferine

In a study isolating alkaloids from Nelumbo nucifera seed embryos, pronuciferine was identified but did not exhibit the potent cytotoxicity of other isolated compounds like O-methylneferine and neferine against HT-29 human colon adenocarcinoma cells (IC50 0.70 µM and 1.61 µM, respectively) [1]. This contrasts with nuciferine, which was also isolated but similarly lacked significant cytotoxicity in this specific assay [2]. The study highlights that pronuciferine and nuciferine are not the primary cytotoxic agents among lotus alkaloids, an important distinction for applications targeting anticancer vs. metabolic outcomes.

HT-29 Cytotoxicity
Class-level
Negligible cytotoxicity vs. potent analogs (O-methylneferine IC₅₀ 0.70 µM, neferine 1.61 µM).
Reported lower cytotoxicity profile may reduce off-target cell-viability interference in metabolic assays.
HT-29 cell line, MTT assay; pronuciferine not a primary cytotoxic agent.
Cytotoxicity Anticancer Selectivity

(-)-Pronuciferine Application Scenarios


Metabolic Disorder Research

(-)-Pronuciferine is the optimal choice for in vitro studies investigating AMPK-mediated amelioration of insulin resistance and lipogenesis. Its superior efficacy in up-regulating GLUT4 and activating AMPK, as directly compared to nuciferine [1], makes it a more potent tool for elucidating pathways regulating glucose uptake and lipid metabolism in adipocytes and hepatocytes.

Neuronal Survival & Neurotrophic Studies

For research focused on neuroprotection, neurite outgrowth, and BDNF regulation, (-)-pronuciferine provides a unique and quantifiable effect. Its demonstrated ability to increase SH-SY5Y cell proliferation by 45% at 10 µM and elevate BDNF levels [2] positions it as a distinct lead compound for neurodegenerative disease models (e.g., Alzheimer's, Parkinson's) where aporphine analogs like nuciferine exhibit different primary mechanisms (e.g., serotonergic antagonism).

PK & Bioanalytical Method Development

Given the established LLOQ of 1 ng·mL⁻¹ in rat plasma using a validated HPLC-MS/MS method [3], (-)-pronuciferine serves as a well-characterized analyte for developing and validating bioanalytical assays. Its quantifiable detection limit, alongside other lotus alkaloids, supports research into its absorption, distribution, metabolism, and excretion (ADME) properties, which is essential for any progression into in vivo pharmacological studies.

Biosynthetic Pathway Elucidation

As a key proaporphine intermediate in the biosynthesis of aporphine alkaloids like nuciferine within Nelumbo nucifera [4], (-)-pronuciferine is an essential reference standard for metabolic engineering and pathway mapping studies. Its procurement is necessary for quantifying metabolic flux, validating enzyme activities (e.g., specific methyltransferases), and optimizing production yields of downstream high-value alkaloids in plant cell cultures or microbial systems.

Application
Selection Property
Validation Focus
Metabolic signaling research
AMPK pathway activation context
GLUT4 expression and AMPK phosphorylation endpoints
Neuronal survival research
Neuroprotection assay response context
Cell proliferation and BDNF protein endpoints
PK bioanalytical method development
HPLC-MS/MS detectability context
LLOQ and matrix-effect review
Biosynthetic pathway elucidation
Chiral reference standard identity
Enzyme activity and metabolic flux endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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